molecular formula C11H11N3O2 B3020242 N'-acetyl-1H-indole-3-carbohydrazide CAS No. 93397-83-2

N'-acetyl-1H-indole-3-carbohydrazide

Cat. No.: B3020242
CAS No.: 93397-83-2
M. Wt: 217.228
InChI Key: CHLPZRQPTYGHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-acetyl-1H-indole-3-carbohydrazide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
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Mechanism of Action

N’-acetyl-1H-indole-3-carbohydrazide and its derivatives have been evaluated for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA) and collagen . They may exert their activities through binding to more than one of the receptors on the platelets surface which are responsible for controlling the platelet aggregation .

Safety and Hazards

The safety information available indicates that N’-acetyl-1H-indole-3-carbohydrazide is classified under GHS07, with a signal word of "Warning" .

Future Directions

The future directions of research on N’-acetyl-1H-indole-3-carbohydrazide and its derivatives could involve further exploration of their antiplatelet aggregation activity , as well as their potential applications in the synthesis of active molecules .

Properties

IUPAC Name

N'-acetyl-1H-indole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPZRQPTYGHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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